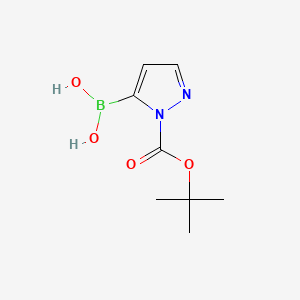
Omeprazole 13CD3
描述
Omeprazole 13CD3 is a stable isotope labeled version of the proton pump inhibitor, Omeprazole . It is used in medical research and clinical studies to investigate the pharmacokinetics and metabolism of the drug in vivo . Omeprazole is used to treat certain conditions where there is too much acid in the stomach. It is used to treat gastric and duodenal ulcers, erosive esophagitis, and gastroesophageal reflux disease (GERD) .
Synthesis Analysis
The synthesis of Omeprazole involves the oxidizing of omeprazole sulfide to (S)-omeprazole catalyzed by environmentally friendly catalyst soybean pod peroxidase (SPP) in cetyltrimethylammonium bromide (CTAB)/isooctane/n-butyl alcohol/water water-in-oil microemulsions .Molecular Structure Analysis
The molecular formula of Omeprazole 13CD3 is C16^13C H16D3N3O3S . The molecular weight is 349.4 .Chemical Reactions Analysis
Omeprazole-13C,D3 is a 13C-labeled and deuterium labeled Omeprazole . It works by blocking gastric acid production .Physical And Chemical Properties Analysis
The molecular formula of Omeprazole 13CD3 is C16^13C H16D3N3O3S . The molecular weight is 349.4 .科学研究应用
-
Pharmaceutical Research
- Omeprazole 13CD3 is a 13C-labeled and deuterium labeled Omeprazole . It is used in pharmaceutical research as a stable isotope .
- Omeprazole, a proton pump inhibitor (PPI), is available for treatment of acid-related gastrointestinal disorders . It shows competitive inhibition of CYP2C19 activity with a Ki of 2 to 6 μM .
- The methods of application or experimental procedures in this field would involve the use of Omeprazole 13CD3 in various assays and tests to study its effects and interactions .
- The outcomes obtained from this research have shown that Omeprazole inhibits growth of Gram-positive and Gram-negative bacteria . It is also a potent brain penetrant neutral sphingomyelinase (N-SMase) inhibitor .
-
Drug Development
- Omeprazole 13CD3 can be used for analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Omeprazole .
- The methods of application or experimental procedures in this field would involve the use of Omeprazole 13CD3 in various stages of drug development and production .
- The outcomes of this application are not specified in the source .
-
Thermal Analysis Technique
- The design, development, and release kinetics of omeprazole (OME) from solid dosage forms have been investigated .
- These formulations were examined for their resilience in pH = 4.5 buffer solutions and their rate of disintegration in a small-intestine-like environment (pH = 6.8) .
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) tests were conducted in order to examine the release kinetics of the various dosage forms .
- The outcomes of this application are not specified in the source .
-
Pharmacokinetic-Pharmacodynamic Modeling
- Omeprazole 13CD3 can be used in the development of physiologically based pharmacokinetic-pharmacodynamic (PBPK-PD) models .
- These models are used to predict the pharmacokinetics and anti-gastric acid secretion of omeprazole in humans with different CYP2C19 metabolizer statuses .
- The methods of application or experimental procedures in this field would involve the use of Omeprazole 13CD3 in various assays and tests to study its effects and interactions .
- The outcomes obtained from this research have shown that the PBPK-PD model was successfully developed .
-
Alleviating Side Effects and Improving Efficiency
- Omeprazole 13CD3 can be used in the development of oral thin films to alleviate side effects and improve efficiency .
- The main side effect of Omeprazole is calcium indigestion, which may cause calcium deficiency in the long term .
- The methods of application or experimental procedures in this field would involve the use of Omeprazole 13CD3 in the development of oral thin films .
- The outcomes of this application are not specified in the source .
-
Development of Bioequivalent Omeprazole Product
- Omeprazole 13CD3 can be used in the development of new bioequivalent omeprazole products .
- This involves testing various regimes and technological parameters on laboratory- and production-scale equipment to establish a technical process .
- The outcomes of this application include the development of a new generic enteric form of omeprazole in capsules . The dissolution profiles in media with pH 1.2 and 6.8 were proven . A bioequivalence study in 24 healthy volunteers compared against the innovative drug showed the bioequivalency of the new generic system .
-
Alleviating Side Effects and Improving Efficiency
- Omeprazole 13CD3 can be used in the development of oral thin films to alleviate side effects and improve efficiency .
- The main side effect of Omeprazole is calcium indigestion, which may cause calcium deficiency in the long term .
- The methods of application or experimental procedures in this field would involve the use of Omeprazole 13CD3 in the development of oral thin films .
- The outcomes of this application are not specified in the source .
安全和危害
Omeprazole can cause kidney problems. Tell your doctor if you are urinating less than usual, or if you have blood in your urine . Diarrhea may be a sign of a new infection. Call your doctor if you have diarrhea that is watery or has blood in it . Omeprazole may cause a serious type of allergic reaction when used in patients with conditions treated with antibiotics .
属性
IUPAC Name |
2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-(trideuterio(113C)methoxy)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3+1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBDBMMJDZJVOS-LBDFIVMYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=NC=C(C(=C3C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Omeprazole 13CD3 | |
CAS RN |
1261395-28-1 | |
| Record name | 1261395-28-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4-(Piperidinocarbonyl)phenyl]benzonitrile](/img/structure/B572290.png)



![Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B572295.png)


![ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B572298.png)


![5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B572305.png)

